5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
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Description
5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a useful research compound. Its molecular formula is C19H16FN3O and its molecular weight is 321.355. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[3,2-b]quinoxaline derivatives, have been reported to act as kinase inhibitors . Kinases play a crucial role in cellular signaling, controlling various cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
It can be inferred from related studies that it might interact with its targets (possibly kinases) and induce changes that inhibit their activity . This inhibition could disrupt the normal signaling pathways within the cell, leading to altered cellular functions.
Biochemical Pathways
Given that similar compounds are known to inhibit kinases , it can be inferred that this compound might affect signaling pathways regulated by these enzymes. These pathways could include the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar compounds have been reported to exhibit good plasma stability , which could potentially impact the bioavailability of this compound.
Result of Action
Based on related studies, it can be inferred that this compound might alter the mitochondrial membrane potential (mmp) and significantly reduce the reactive oxygen species (ros) levels in cancer cells . This could lead to the inhibition of cell growth and proliferation.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c20-15-6-3-13(4-7-15)12-23-18-10-14(11-21)5-8-16(18)22-9-1-2-17(22)19(23)24/h3-8,10,17H,1-2,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXPVWVMRMHJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.